molecular formula C9H16O2 B2431375 3-(2-Methylpropyl)oxan-4-one CAS No. 1541653-29-5

3-(2-Methylpropyl)oxan-4-one

Cat. No.: B2431375
CAS No.: 1541653-29-5
M. Wt: 156.225
InChI Key: HKJSPEXJVDNONX-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C9H16O2 and a molecular weight of 156.225. It is a member of the oxanone family, which are cyclic ethers with a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)oxan-4-one typically involves the cyclization of valeraldehyde derivatives under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2-methylpropyl valeraldehyde. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the oxanone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. The reaction conditions are optimized to achieve high conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)oxan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxanone to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxanone ring is opened and substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted oxanones depending on the nucleophile used.

Scientific Research Applications

3-(2-Methylpropyl)oxan-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)oxan-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(2-methylpropyl)oxan-4-ol
  • cis-tetrahydro-2-isobutyl-4-methylpyran-4-ol
  • trans-tetrahydro-2-isobutyl-4-methylpyran-4-ol

Uniqueness

3-(2-Methylpropyl)oxan-4-one is unique due to its specific cyclic structure and the presence of a ketone functional group. This structural feature imparts distinct chemical reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

3-(2-methylpropyl)oxan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7(2)5-8-6-11-4-3-9(8)10/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJSPEXJVDNONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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